molecular formula C10H21O4P B8605214 Dimethyl (6-methyl-2-oxoheptyl)phosphonate CAS No. 59739-20-7

Dimethyl (6-methyl-2-oxoheptyl)phosphonate

Cat. No. B8605214
CAS RN: 59739-20-7
M. Wt: 236.24 g/mol
InChI Key: OWTUAGFQGWALSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (6-methyl-2-oxoheptyl)phosphonate is a useful research compound. Its molecular formula is C10H21O4P and its molecular weight is 236.24 g/mol. The purity is usually 95%.
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properties

CAS RN

59739-20-7

Product Name

Dimethyl (6-methyl-2-oxoheptyl)phosphonate

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-6-methylheptan-2-one

InChI

InChI=1S/C10H21O4P/c1-9(2)6-5-7-10(11)8-15(12,13-3)14-4/h9H,5-8H2,1-4H3

InChI Key

OWTUAGFQGWALSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)CP(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dimethyl (6-methyl-2-oxoheptyl)phosphonate was prepared from methyl 5-methylcaproate and dimethyl methylphosphonate according to the known method.
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl methylphosphonate (2.17 ml, 20 mmol) in anhydrous THF (20 mL), cooled at −78° C. was added n-BuLi (1.6 M in hexane, 13.7 mL, 22 mmol). The mixture was stirred for 30 minutes at this temperature under nitrogen. Methyl 5-methylhexanoate (1.44 g, 10 mmol), prepared from 5-methylhexanoic acid (from Avocado) and methanol at the presence of the catalytic amount of the concentrated sulfuric acid (the procedure described in Intermediate 17.1), was added dropwise for 10 minutes. The mixture was stirred for 2 hours at −78° C., gradually was warm to room temperature. The mixture was quenched with addition of 1N HCl to pH 4-5. The organic layer was separated, washed with brine and dried over MgSO4. The residue was purified through flash chromatography on silica gel (EtOAc:Hexanes=1:1) to give the product (1.80 g) with colorless oil in 76% yield. 1HNMR (CD3OD, ppm) δ 0.866 (d, J=6.5 Hz, 6H), 1.16 (m, 2H), 1.56 (m, 3H), 2.58 (t, J=7.3 Hz, 2H), 3.10 (d, J=22.7 Hz, 2H), 3.70 (s, 3H), 3.79 (s, 3H)
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2.17 mL
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20 mL
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13.7 mL
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1.44 g
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Intermediate 17.1
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Yield
76%

Synthesis routes and methods III

Procedure details

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